Product packaging for (-)-Myristoylcarnitine(Cat. No.:CAS No. 25597-07-3)

(-)-Myristoylcarnitine

Cat. No.: B609379
CAS No.: 25597-07-3
M. Wt: 371.6 g/mol
InChI Key: PSHXNVGSVNEJBD-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetradecanoylcarnitine, also known as Myristoylcarnitine, is a long-chain acylcarnitine ester that serves as a crucial intermediate in fatty acid metabolism. This compound plays an essential role in the mitochondrial carnitine shuttle system, facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent beta-oxidation and energy production . As a C14 acylcarnitine, it is involved in the beta-oxidation of long-chain fatty acids, and its detection is vital for researching inborn errors of metabolism, such as fatty acid oxidation disorders . Beyond its fundamental metabolic role, Tetradecanoylcarnitine is an important biomarker in metabolomics studies. Research indicates that acylcarnitine profiles, including Tetradecanoylcarnitine, are perturbed in a variety of acquired metabolic conditions, making them valuable for investigating diseases like diabetes, heart failure, and sepsis . Furthermore, acylcarnitines have emerging roles in cellular signaling and are studied in the context of adverse drug reactions, providing mechanistic insights that could guide therapeutic decisions . Analytically, Tetradecanoylcarnitine is a key metabolite identified in research using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which is critical for profiling metabolic status in biological samples . This product is intended for research purposes as a standard or reference material in these areas. Tetradecanoylcarnitine is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H41NO4 B609379 (-)-Myristoylcarnitine CAS No. 25597-07-3

Properties

IUPAC Name

(3R)-3-tetradecanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHXNVGSVNEJBD-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314367
Record name (-)-Myristoylcarnitine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25597-07-3
Record name (-)-Myristoylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25597-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristoyllevocarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025597073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Myristoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYRISTOYLLEVOCARNITINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBA3JH87O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Intracellular Metabolic Pathways of Tetradecanoylcarnitine

De Novo Synthesis Pathways and Precursors

The formation of tetradecanoylcarnitine is not a de novo synthesis in the traditional sense of building the molecule from simple precursors. Instead, it is an esterification reaction that links a pre-existing fatty acid to a carnitine molecule.

Role of Myristoyl-CoA and L-Carnitine in Formation

Tetradecanoylcarnitine is synthesized from two primary precursors: myristoyl-CoA and L-carnitine. ymdb.ca Myristoyl-CoA is the activated form of myristic acid (tetradecanoic acid), a 14-carbon saturated fatty acid. This activation occurs when a coenzyme A (CoA) molecule is attached to the fatty acid. L-carnitine is a quaternary ammonium (B1175870) compound that is obtained from the diet and also synthesized by the body. taylorandfrancis.com The synthesis of tetradecanoylcarnitine involves the transfer of the myristoyl group from myristoyl-CoA to the hydroxyl group of L-carnitine, forming an ester bond. ymdb.cahmdb.ca

Enzymatic Catalysis via Carnitine Acyltransferases (e.g., Carnitine Palmitoyltransferase System: CPT1, CPT2)

The synthesis of tetradecanoylcarnitine is catalyzed by a family of enzymes known as carnitine acyltransferases. This process is a key part of the carnitine shuttle system, which involves two main enzymes: Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2). taylorandfrancis.comnih.govmdpi.com

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs, such as myristoyl-CoA, into their corresponding acylcarnitines. researchgate.net This reaction is considered the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for oxidation. taylorandfrancis.com CPT1 facilitates the transfer of the myristoyl group from CoA to L-carnitine, forming tetradecanoylcarnitine in the mitochondrial intermembrane space. aocs.org

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction. researchgate.netebi.ac.uk Once tetradecanoylcarnitine is transported across the inner mitochondrial membrane into the matrix, CPT2 transfers the myristoyl group from carnitine back to a CoA molecule, reforming myristoyl-CoA inside the mitochondria. taylorandfrancis.comaocs.org This regenerated myristoyl-CoA is now available for β-oxidation. ebi.ac.uk While its primary physiological role is this reverse reaction, studies have shown that CPT2 can also catalyze the formation of acylcarnitines from intramitochondrial acyl-CoAs, demonstrating activity with medium (C8-C12) and long-chain (C14-C18) acyl-CoA esters. ebi.ac.uk

EnzymeLocationFunction in Relation to Tetradecanoylcarnitine
Carnitine Palmitoyltransferase 1 (CPT1) Outer Mitochondrial MembraneCatalyzes the formation of tetradecanoylcarnitine from myristoyl-CoA and L-carnitine. researchgate.net
Carnitine Palmitoyltransferase 2 (CPT2) Inner Mitochondrial MembraneCatalyzes the conversion of tetradecanoylcarnitine back to myristoyl-CoA within the mitochondrial matrix. researchgate.netaocs.orgebi.ac.uk
Carnitine-Acylcarnitine Translocase (CACT) Inner Mitochondrial MembraneTransports tetradecanoylcarnitine across the inner mitochondrial membrane into the matrix in exchange for free carnitine. taylorandfrancis.comaocs.org

Integration into Intermediary Metabolism and Turnover

Tetradecanoylcarnitine is a key intermediate metabolite that connects fatty acid metabolism with the central energy-producing pathways of the cell. nih.gov Its turnover is intrinsically linked to the rate of fatty acid oxidation.

Direct Involvement in Mitochondrial Fatty Acid Beta-Oxidation

Tetradecanoylcarnitine is directly involved in the process of mitochondrial fatty acid β-oxidation, which is the primary pathway for breaking down fatty acids to produce energy. medchemexpress.commedchemexpress.comaocs.org The formation and subsequent transport of tetradecanoylcarnitine into the mitochondrial matrix is an essential preparatory step for the oxidation of myristic acid. aocs.orguu.nl Inside the matrix, myristoyl-CoA, reformed from tetradecanoylcarnitine, undergoes a cyclical series of four enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage. aocs.orguu.nl Each cycle shortens the fatty acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA, which can then enter the citric acid cycle to generate ATP. aocs.orguu.nl

Function in the Carnitine Shuttle System and Mitochondrial Fatty Acid Transport

The primary function of tetradecanoylcarnitine is to serve as the transport form of myristic acid across the inner mitochondrial membrane, which is impermeable to long-chain acyl-CoAs. aocs.orgresearchgate.netnjmonline.nl This transport mechanism is known as the carnitine shuttle. taylorandfrancis.comresearchgate.netmetabolicatlas.org The shuttle system ensures that long-chain fatty acids activated in the cytoplasm are efficiently delivered to the mitochondrial matrix where β-oxidation occurs. nih.govmdpi.comresearchgate.net The process involves the coordinated action of CPT1, carnitine-acylcarnitine translocase (CACT), and CPT2. taylorandfrancis.comresearchgate.netaocs.org CACT is the transporter protein that moves tetradecanoylcarnitine across the inner mitochondrial membrane in exchange for a molecule of free carnitine, which is then shuttled back to the intermembrane space. researchgate.netaocs.org

StepLocationKey Proteins/MoleculesDescription
1. Activation Cytoplasm / Outer Mitochondrial MembraneAcyl-CoA SynthetaseMyristic acid is activated to myristoyl-CoA. aocs.org
2. Esterification Outer Mitochondrial MembraneCPT1, L-CarnitineMyristoyl-CoA is converted to tetradecanoylcarnitine. researchgate.net
3. Translocation Inner Mitochondrial MembraneCACTTetradecanoylcarnitine is transported into the mitochondrial matrix. taylorandfrancis.comaocs.org
4. Re-conversion Inner Mitochondrial Membrane / MatrixCPT2, Coenzyme ATetradecanoylcarnitine is converted back to myristoyl-CoA. taylorandfrancis.comaocs.org
5. Beta-Oxidation Mitochondrial Matrixβ-oxidation enzymesMyristoyl-CoA is broken down into acetyl-CoA. uu.nl

Regulation of Coenzyme A Homeostasis and Buffering of Acyl Residues

The carnitine system, including the formation and turnover of tetradecanoylcarnitine, plays a crucial role in maintaining coenzyme A (CoA) homeostasis within the mitochondria. researchgate.net Coenzyme A is a vital cofactor in numerous metabolic reactions, and its availability can be a limiting factor. imrpress.com During high rates of fatty acid oxidation, there can be an accumulation of acyl-CoA intermediates. researchgate.net The conversion of these acyl-CoAs to acylcarnitines, catalyzed by CPT2, frees up intramitochondrial CoA. ebi.ac.uk This buffering of the acyl-CoA pool prevents the sequestration of free CoA, ensuring its availability for other essential processes, such as the citric acid cycle and the oxidation of other substrates. researchgate.netimrpress.com By exporting excess acyl groups out of the mitochondria as acylcarnitines, the carnitine shuttle helps prevent the toxic accumulation of long-chain acyl-CoAs and maintains metabolic flexibility. nih.govresearchgate.net

Cellular and Subcellular Functional Roles of Tetradecanoylcarnitine

Influence on Mitochondrial Function and Bioenergetics

The primary role of tetradecanoylcarnitine in transporting fatty acids directly links it to mitochondrial bioenergetics, the process of converting energy from substrates into ATP. mdpi.comifm.orgnih.gov Mitochondria are central to cellular energy production, and their proper function is crucial for maintaining cellular health. frontiersin.orgmdpi.com The transport of fatty acids by the carnitine shuttle is a rate-limiting step for long-chain fatty acid oxidation and is thus critical for tissues with high energy demands, such as the heart and skeletal muscle. mdpi.com

Impaired mitochondrial function is a hallmark of many diseases. mdpi.com An accumulation of long-chain acylcarnitines, such as tetradecanoylcarnitine, can be indicative of incomplete or inefficient fatty acid β-oxidation. physiology.org This inefficiency can lead to a reduction in ATP production and an increase in the generation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage. researchgate.net Under pathological conditions like myocardial ischemia, the buildup of acylcarnitines can induce oxidative stress in muscle cells. researchgate.net Therefore, the balance of acylcarnitine levels is a critical aspect of maintaining mitochondrial health and efficient energy production. mdpi.comifm.org

Involvement in Cellular Signaling Pathways and Molecular Interactions

Recent evidence suggests that beyond its role in metabolism, tetradecanoylcarnitine can act as a signaling molecule, influencing various cellular pathways. physiology.orgresearchgate.net Acylcarnitines have been shown to activate pro-inflammatory signaling pathways, indicating a potential role in the crosstalk between metabolism and inflammation. physiology.org These molecules can interact with and modulate the activity of various proteins, thereby affecting downstream cellular responses. numberanalytics.com

Modulation of Kinase Activities (e.g., AMP-activated protein kinase (AMPK), JNK, ERK) in Cellular Models

Studies have demonstrated that long-chain acylcarnitines can influence the activity of key cellular kinases. For instance, L-C14 carnitine has been shown to induce the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are components of the mitogen-activated protein kinase (MAPK) signaling pathway. physiology.org The activation of JNK and ERK pathways is associated with a variety of cellular processes, including inflammation, apoptosis, and cell proliferation. mdpi.com

Furthermore, AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, can be influenced by the metabolic state of the cell, which is in turn affected by acylcarnitine metabolism. nih.govnih.gov While direct modulation of AMPK by tetradecanoylcarnitine is still under investigation, the interplay between fatty acid metabolism and AMPK signaling is well-established. nih.gov For example, AMPK activation can promote fatty acid oxidation. nih.gov Conversely, disruptions in fatty acid metabolism, potentially indicated by altered acylcarnitine profiles, could impact AMPK activity and downstream signaling. nih.gov

KinaseEffect of Long-Chain Acylcarnitines
JNK Phosphorylation and activation
ERK Phosphorylation and activation
AMPK Indirectly influenced by cellular energy status

Potential in Pro-inflammatory Signaling Mechanisms (e.g., MyD88-mediated responses)

Tetradecanoylcarnitine and other long-chain acylcarnitines have been implicated in the activation of pro-inflammatory signaling. physiology.org Research indicates that these molecules can stimulate the expression and secretion of pro-inflammatory cytokines. physiology.org One of the key signaling pathways involved in inflammation is mediated by the myeloid differentiation primary response 88 (MyD88) protein. mdpi.comd-nb.info MyD88 is an adaptor protein that is crucial for signaling from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), leading to the activation of transcription factors like NF-κB and subsequent production of inflammatory mediators. plos.orgfrontiersin.orgxiahepublishing.com

Studies have shown that the pro-inflammatory effects of L-C14 carnitine are blunted by the knockdown of MyD88, suggesting that MyD88-dependent pathways are involved in acylcarnitine-induced inflammation. physiology.org However, it is important to note that these effects may not be mediated through direct activation of TLR2 or TLR4. physiology.org This suggests a more complex mechanism of action, potentially involving other receptors or indirect effects on cellular membranes that trigger inflammatory responses. physiology.org The dysregulation of MyD88-mediated signaling can lead to a variety of inflammation-associated diseases. d-nb.info

Role in Lipid Homeostasis and Inter-organelle Lipid Transport

Tetradecanoylcarnitine is intrinsically involved in lipid homeostasis by facilitating the transport of myristic acid (a 14-carbon saturated fatty acid) for metabolic processing. researchgate.net Lipid homeostasis is crucial for maintaining the structural integrity and function of cellular membranes and for regulating energy storage and utilization. frontiersin.orgnih.gov The transport of fatty acids between different cellular organelles, such as the endoplasmic reticulum (ER), mitochondria, and lipid droplets, is a tightly regulated process. mdpi.comnih.gov

Lipid droplets are dynamic organelles that store neutral lipids and play a central role in buffering fatty acid levels and preventing lipotoxicity. mdpi.com The communication between lipid droplets and mitochondria is essential for the efficient transfer of fatty acids for β-oxidation. mdpi.com Acylcarnitines, formed at the outer mitochondrial membrane, are key intermediates in this inter-organelle lipid transport system. researchgate.net Disruptions in this transport, potentially reflected by an accumulation of tetradecanoylcarnitine, can lead to imbalances in lipid homeostasis and contribute to cellular dysfunction. frontiersin.org

Impact on Cell Viability and Stress Responses (e.g., lipotoxicity in cellular models)

The accumulation of long-chain acylcarnitines, including tetradecanoylcarnitine, can have significant impacts on cell viability and can induce cellular stress responses, a condition often referred to as lipotoxicity. dovepress.commdpi.com Lipotoxicity occurs when the intracellular concentration of certain lipid species exceeds the cell's capacity for storage or metabolism, leading to cellular dysfunction and apoptosis. dovepress.combiomedres.us

Advanced Analytical Methodologies for Quantitative Research of Tetradecanoylcarnitine

Mass Spectrometry-Based Profiling Techniques

Mass spectrometry (MS) has become the cornerstone for the analysis of acylcarnitines, including tetradecanoylcarnitine, due to its high sensitivity and specificity. sigmaaldrich.com Various MS-based approaches have been developed to accommodate different research and diagnostic needs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Analyses

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of acylcarnitines. sigmaaldrich.comrestek.com This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. restek.com It can be applied in both targeted and untargeted metabolomics studies. americanpharmaceuticalreview.comcreative-proteomics.com

Targeted analysis focuses on a predefined list of metabolites, offering accurate quantification. americanpharmaceuticalreview.com In this mode, the mass spectrometer is set to detect specific precursor and product ions characteristic of tetradecanoylcarnitine and other acylcarnitines of interest. This approach is beneficial when investigating specific metabolic pathways. creative-proteomics.com

Untargeted analysis , on the other hand, aims to capture a comprehensive profile of all detectable metabolites in a sample without a preconceived list. americanpharmaceuticalreview.comcreative-proteomics.com This exploratory approach is valuable for discovering novel biomarkers and understanding global metabolic changes. americanpharmaceuticalreview.com Hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry (HRMS) has been developed for the simultaneous quantification of acylcarnitines and amino acids in a single run, without the need for derivatization. nih.gov

A typical LC-MS/MS method for acylcarnitine analysis involves a relatively short run time, often under 10 minutes, and can separate multiple isobaric compounds, which is critical for differential diagnosis. restek.com

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for Lipidomics

For broader lipidomics studies that include tetradecanoylcarnitine, ultra-high performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (QTOF) mass spectrometry offers high resolution and mass accuracy. This combination allows for the confident identification and quantification of a wide range of lipid species.

In lipidomic profiling, UHPLC-QTOF-MS can reveal distinct differences in the lipid composition of various biological samples. For instance, studies have used this technique to compare the plasma lipid profiles of healthy individuals with those who have prediabetes or type 2 diabetes. oup.com In such studies, tetradecanoylcarnitine has been identified as a potentially significant metabolite, with elevated levels observed in prediabetic and diabetic individuals. oup.com The high resolving power of QTOF-MS is crucial for separating and identifying co-eluting lipid species, providing a comprehensive view of the lipidome.

Direct Infusion High-Resolution Mass Spectrometry (DI-HRMS) for Acylcarnitine Quantification

Direct infusion high-resolution mass spectrometry (DI-HRMS) is a high-throughput technique that allows for the rapid quantification of acylcarnitines without prior chromatographic separation. nih.govresearchgate.net This method is particularly useful in applications like newborn screening where speed is essential. nih.govnih.gov

By directly introducing the sample extract into the mass spectrometer, DI-HRMS can overcome some limitations of traditional flow injection analysis-tandem mass spectrometry (FIA-MS/MS), such as the difficulty in distinguishing between isobaric metabolites. nih.govnih.gov The high resolving power of the mass spectrometer allows for the separation of compounds with very similar mass-to-charge ratios. nih.govresearchgate.net For example, DI-HRMS has been successfully used to quantify 28 amino acids and acylcarnitines, including tetradecanoylcarnitine, from dried blood spots. nih.govresearchgate.net

Different acquisition modes, such as selected ion monitoring (SIM) and parallel reaction monitoring (PRM), can be employed and even combined in a hybrid method to optimize selectivity and speed. nih.govresearchgate.net

Multiple Reaction Monitoring (MRM) Profiling for Exploratory Lipidomics

Multiple reaction monitoring (MRM) is a highly sensitive and selective targeted mass spectrometry technique. oup.comnih.gov MRM profiling is an exploratory approach that utilizes a series of MRM transitions to screen for a wide range of lipids and metabolites, including acylcarnitines like tetradecanoylcarnitine. oup.compurdue.edu This method is particularly valuable for biomarker discovery. oup.com

The MRM profiling workflow typically involves two stages: a discovery stage and a screening stage. nih.gov

Discovery Stage: Precursor ion and neutral loss scans are used on pooled samples to identify functional groups associated with different lipid classes. nih.gov

Screening Stage: The information from the discovery stage is used to create a list of specific MRM transitions that can be rapidly screened in individual samples. nih.gov

MRM profiling has been successfully used to distinguish between different fertility phenotypes in animals by analyzing the lipidome. oup.com It is considered a cost-effective and rapid identification method compared to other "omics" approaches. oup.com

Considerations in Sample Preparation and Derivatization for Enhanced Detection

The quality and accuracy of quantitative analysis of tetradecanoylcarnitine are highly dependent on the methods used for sample preparation and, when necessary, derivatization.

Sample Preparation: The initial step in the analysis of tetradecanoylcarnitine from biological matrices like plasma, serum, or dried blood spots typically involves protein precipitation. jasem.com.trthermofisher.com This is often achieved using methanol (B129727) or acetonitrile. jasem.com.trnih.gov For dried blood spots, a common procedure involves punching a small disk from the spot and extracting the analytes with a solvent containing internal standards. thermofisher.com The sample is then often agitated and incubated to ensure complete extraction before being centrifuged to remove solid debris. thermofisher.com

Derivatization: Derivatization is a chemical modification process used to enhance the analytical properties of compounds for techniques like mass spectrometry. For acylcarnitines, derivatization can improve ionization efficiency, chromatographic separation, and sensitivity. nih.govplos.org

Butylation: A common derivatization method is the conversion of acylcarnitines to their butyl esters using acidified butanol. nih.govfaimallusr.com This process can be particularly beneficial for dicarboxylic acylcarnitines, as it allows for their discrimination from isobaric species. nih.gov However, a drawback of this method is the potential for partial hydrolysis of acylcarnitines. researchgate.net

Pentafluorophenacyl Esters: Another approach involves derivatization with pentafluorophenacyl trifluoromethanesulfonate, which has been shown to be rapid and complete without causing acylcarnitine hydrolysis. acs.org

3-Nitrophenylhydrazine (3NPH): Derivatization with 3NPH increases the signal intensity of acylcarnitines and allows for a linear elution from a reversed-phase column based on the carbon chain length. plos.org

Dansylhydrazine: This reagent labels the carboxylic acid group on acylcarnitines, leading to a permanently charged ion that is easily ionized in positive mode and shows enhanced retention on reversed-phase columns. nih.gov

It is important to note that some modern analytical methods, particularly those using high-resolution mass spectrometry or hydrophilic interaction liquid chromatography, can accurately quantify underivatized acylcarnitines, potentially eliminating the need for this extra step. restek.comnih.govnih.gov

Application of Isotope-Labeled Internal Standards in Quantitative Assays

The use of stable isotope-labeled internal standards is a fundamental practice for achieving accurate and precise quantification of tetradecanoylcarnitine and other acylcarnitines in mass spectrometry-based assays. lgcstandards.com These internal standards are molecules that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope (e.g., deuterium, ¹³C). lgcstandards.com

By adding a known amount of the isotope-labeled standard to the sample at the beginning of the preparation process, it experiences the same extraction, derivatization, and ionization effects as the endogenous analyte. lgcstandards.com The ratio of the signal from the analyte to the signal from the internal standard is then used for quantification. thermofisher.com This approach effectively corrects for variations in sample recovery and matrix effects, which can suppress or enhance the analyte signal. lgcstandards.com

For tetradecanoylcarnitine (C14), a common internal standard is its deuterated analogue, such as d3-C14. thermofisher.com The use of stable isotope-labeled internal standards is considered essential for accurate quantification in electrospray LC-MS. lgcstandards.com

Challenges in Isomeric Differentiation and Detection at Low Concentrations

The quantitative analysis of tetradecanoylcarnitine and other acylcarnitines is fraught with significant analytical challenges, primarily stemming from the existence of isomers and their typically low concentrations in biological samples. nih.govresearchgate.netbiocrates.comsciex.com These challenges necessitate the use of sophisticated analytical methodologies to ensure accurate and reliable quantification.

A primary hurdle in acylcarnitine profiling is the inability of standard detection methods, such as direct infusion electrospray ionization tandem mass spectrometry (ESI-MS/MS), to differentiate between isomeric species. nih.gov Isomers are molecules that have the same molecular formula and thus the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone. polyu.edu.hk For tetradecanoylcarnitine, this means it can be difficult to distinguish from other C14 acylcarnitine isomers that may be present in a sample. This limitation can lead to inaccurate quantification and misinterpretation of biological data, as different isomers can have distinct metabolic origins and clinical relevance. nih.govresearchgate.net

To address the issue of isomeric differentiation, chromatographic separation prior to mass spectrometric analysis is mandatory. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the principal technique for separating isomeric compounds. nih.govacs.org Methodologies often employ reversed-phase columns, such as C18 columns, to achieve separation. acs.org However, even with advanced columns, achieving baseline separation of all acylcarnitine isomers can be difficult, sometimes requiring longer columns or specialized chromatographic conditions. acs.org The inherent complexity of biological matrices also introduces the risk of isobaric interferences, which can lead to an overestimation of metabolite concentrations, a problem particularly pronounced for low-abundance compounds. nih.gov

Recent advancements in mass spectrometry technology offer promising solutions to these challenges. High-resolution parallel reaction monitoring (PRM) combined with LC-MS/MS provides a novel and powerful method for the widespread and accurate quantification of acylcarnitines, including their isomeric forms. acs.org Furthermore, techniques like electron activation dissociation (EAD) and ion mobility mass spectrometry (IM-MS) are being explored for their potential to differentiate isomers that are difficult to resolve chromatographically. polyu.edu.hksciex.com The development of highly sensitive mass spectrometers, such as the SCIEX 7500 system, also allows for the quantification of low-level acylcarnitines without the need for derivatization or extensive sample preparation. sciex.com

The table below summarizes the key analytical challenges and the methodologies developed to overcome them in the quantitative analysis of acylcarnitines like tetradecanoylcarnitine.

Table 1: Challenges and Methodological Solutions in Tetradecanoylcarnitine Analysis

Challenge Limitation of Standard Methods Advanced Methodological Approach Key Benefits Citations
Isomeric Differentiation Direct infusion MS/MS cannot distinguish between molecules with the same mass (isomers). Liquid Chromatography (LC) separation prior to MS/MS; High-Resolution Parallel Reaction Monitoring (PRM); Ion Mobility MS (IM-MS). Physically separates isomers before detection, allowing for individual quantification. nih.govpolyu.edu.hkacs.org
Detection at Low Concentrations Low abundance in biological samples leads to signals at or below the limit of quantification (LOQ). Chemical derivatization (e.g., butylation); Use of highly sensitive mass spectrometers; Optimized sample preparation. Enhances signal intensity and improves sensitivity, enabling detection of trace amounts. nih.govsciex.comresearchgate.net

| Matrix Effects | Co-eluting substances from the biological matrix can interfere with ionization, causing ion suppression or enhancement. | Chromatographic separation; Use of stable isotope-labeled internal standards. | Minimizes the impact of interfering compounds and corrects for variations in instrument response. | nih.goviu.edu |

Mechanistic Insights from Pre Clinical and in Vitro Models in Pathophysiological Contexts

Involvement in Inborn Errors of Metabolism and Fatty Acid Oxidation Disorders

Inborn errors of metabolism are a group of genetic disorders that disrupt normal metabolic processes. nih.gov Many of these disorders involve defects in the enzymes or transporters required for fatty acid oxidation (FAO), leading to the accumulation of specific acylcarnitines. nih.govmsdmanuals.com

The accumulation of tetradecanoylcarnitine is a key diagnostic marker for several fatty acid oxidation disorders. hmdb.camayocliniclabs.com Tandem mass spectrometry of blood samples is a common method used to detect elevated levels of tetradecanoylcarnitine and other acylcarnitines, aiding in the diagnosis of these conditions. service.gov.ukorpha.net

Specific enzyme deficiencies that lead to the accumulation of tetradecanoylcarnitine include:

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: This is a common fatty acid oxidation disorder where the body is unable to properly break down very long-chain fatty acids. droracle.airesearchgate.net In VLCAD deficiency, there is a characteristic elevation of long-chain acylcarnitines, including tetradecanoylcarnitine (C14), tetradecenoylcarnitine (C14:1), and hexadecanoylcarnitine (C16). service.gov.ukdroracle.ainih.gov Studies have shown that the ratio of C14:1 to other acylcarnitines can be an informative marker for VLCAD deficiency. researchgate.net

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency and Trifunctional Protein (TFP) Deficiency: These disorders also result in impaired long-chain fatty acid oxidation. healthieone.comresearchgate.net Patients with LCHAD/TFP deficiency can exhibit elevated levels of tetradecanoylcarnitine and its hydroxylated forms. healthieone.comsc.gov

Carnitine Palmitoyltransferase II (CPT2) Deficiency: This disorder affects the transport of long-chain fatty acids into the mitochondria. orpha.netnih.govmetabolicsupportuk.org While a range of acylcarnitines can be elevated, tetradecanoylcarnitine levels can also be increased in individuals with CPT2 deficiency. nih.govnih.gov

Glutaric Aciduria Type II (GA-II) or Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): This is a complex disorder affecting the breakdown of fatty acids and amino acids. hmdb.canih.gov Elevated levels of tetradecanoylcarnitine can be observed in patients with GA-II. hmdb.canih.gov

Table 1: Fatty Acid Oxidation Disorders Associated with Elevated Tetradecanoylcarnitine
DisorderDeficient Enzyme/ProteinKey Accumulated AcylcarnitinesReferences
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) DeficiencyVery Long-Chain Acyl-CoA DehydrogenaseC14, C14:1, C16 service.gov.ukdroracle.airesearchgate.net
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) DeficiencyLong-Chain 3-Hydroxyacyl-CoA DehydrogenaseC14-OH, C16-OH healthieone.comresearchgate.net
Carnitine Palmitoyltransferase II (CPT2) DeficiencyCarnitine Palmitoyltransferase IIC14, C16, C18:1 nih.govnih.gov
Glutaric Aciduria Type II (GA-II) / Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)Electron Transfer Flavoprotein (ETF) or ETF DehydrogenaseC4, C5, C8, C10, C12, C14 hmdb.canih.gov

The accumulation of tetradecanoylcarnitine and other long-chain acylcarnitines has significant implications for mitochondrial function. oup.comresearchgate.net In fatty acid oxidation disorders, the buildup of these metabolites can lead to mitochondrial dysfunction through several mechanisms. nih.govnih.gov

Research suggests that the accumulation of long-chain acylcarnitines can contribute to lipotoxicity, altering cellular homeostasis. nih.gov This can lead to increased production of reactive oxygen species (ROS), oxidative stress, and impaired mitochondrial respiration. nih.govnih.gov In fibroblasts from patients with VLCAD deficiency, for example, increased superoxide (B77818) production and decreased mitochondrial respiratory chain function have been reported. nih.gov This disruption of mitochondrial energy and redox homeostasis is a key factor in the pathophysiology of these disorders. nih.gov

Accumulation Patterns and Associated Enzyme Deficiencies

Role in Metabolic Dysregulation Models

Beyond inborn errors of metabolism, tetradecanoylcarnitine has been implicated in broader models of metabolic dysregulation, such as those related to diabetes and diet-induced hyperlipidemia.

Diabetic cardiomyopathy is a serious complication of diabetes characterized by abnormal heart structure and function. frontiersin.org Dysregulation of fatty acid oxidation is a key feature of this condition, leading to the accumulation of lipids in the heart. frontiersin.org Studies have identified increased levels of long-chain acylcarnitines, including tetradecanoylcarnitine, in the context of diabetic cardiomyopathy. frontiersin.org While specific studies on H9c2 cells and tetradecanoylcarnitine were not prevalent in the search results, the general understanding is that the accumulation of such metabolites contributes to cardiac lipotoxicity and mitochondrial dysfunction, which are central to the development of diabetic cardiomyopathy.

Lipidomic studies have identified tetradecanoylcarnitine as part of the metabolic signature in diet-induced hyperlipidemia. researchgate.net In rat models, for instance, significant increases in tetradecanoylcarnitine levels were observed in response to diets designed to induce metabolic perturbations. researchgate.net These findings suggest that alterations in tetradecanoylcarnitine levels can reflect broader disturbances in lipid metabolism resulting from dietary factors. nih.govnih.gov

Mechanistic Contributions to Diabetic Cardiomyopathy in Cell and Animal Models (e.g., H9c2 cells)

Contributions to Specific Organ/Tissue Disease Models

The impact of altered tetradecanoylcarnitine levels is not uniform across all tissues and is implicated in the pathology of various organ-specific diseases.

In models of non-alcoholic fatty liver disease (NAFLD), significant increases in hepatic tetradecanoylcarnitine have been observed in human samples during disease progression. nih.govresearchgate.net This suggests a role for altered fatty acid metabolism in the liver pathology of NAFLD. nih.gov

In the context of cardiac health, elevated plasma levels of long-chain acylcarnitines, including tetradecanoylcarnitine, have been associated with an increased risk for heart failure. mdpi.comphysiology.org This is thought to be due to the negative impact of these metabolites on mitochondrial function and energy production in the heart. physiology.org

Association with Altered Long-Chain Fatty Acid Beta-Oxidation in Osteoarthritis Models

In the context of osteoarthritis (OA), alterations in lipid metabolism, specifically the beta-oxidation of long-chain fatty acids, have been implicated in the disease's pathogenesis. Studies have identified a link between OA and longer-chain fatty acids, with patellar cartilage loss being associated with this metabolic process. tandfonline.comnih.gov Research has pointed to higher ratios of hexadecenoylcarnitine (C16:1) to tetradecanoylcarnitine (C14) as being potentially related to this cartilage loss. tandfonline.comnih.gov

A study focusing on serum metabolomic signatures for knee cartilage volume loss over a decade in older adults found that increased ratios of hexadecenoylcarnitine (C16:1) to tetradecanoylcarnitine (C14) were associated with a significant reduction in patellar cartilage volume. nih.gov This suggests that a shift in the balance of these acylcarnitines, which are involved in the transport of fatty acids into the mitochondria for beta-oxidation, is linked to the structural degradation of cartilage in OA. nih.gov The changes in these ratios may indicate a dysfunction in the metabolic processes involving long-chain fatty acids. nih.gov While the precise mechanisms require further confirmation, these findings highlight the potential of acylcarnitine ratios, including that of C16:1 to C14, as biomarkers for predicting long-term cartilage loss in OA. nih.govresearchgate.net

It has been suggested that acylcarnitines could play a significant role in the connection between OA and metabolic or cardiovascular diseases, with the underlying mechanism likely tied to the beta-oxidation of fatty acids within the mitochondria. nih.gov L-carnitine is essential for the function of carnitine palmitoyltransferase 1 (CPT1), which is a key enzyme in transporting long-chain fatty acids into the mitochondria for oxidation. springermedizin.de

Table 1: Association of Acylcarnitine Ratios with Patellar Cartilage Volume Loss An interactive data table will be available in a future update.

Acylcarnitine Ratio Associated Outcome in Osteoarthritis Models Reference
Increased Hexadecenoylcarnitine (C16:1) to Tetradecanoylcarnitine (C14) Associated with a 0.12% ± 0.02% reduction per year in patellar cartilage volume. nih.gov
Increased Hexadecenoylcarnitine (C16:1) to Dodecanoylcarnitine (C12) Associated with a 0.12% ± 0.02% reduction per year in patellar cartilage volume. nih.gov

Identification in Lipidomic Profiles Associated with Neurovascular Events in Pre-clinical Studies

Lipidomic profiling has emerged as a valuable tool for identifying potential biomarkers and understanding the molecular underpinnings of various diseases, including neurovascular and neurodegenerative conditions. mdpi.commdpi.com In the realm of cerebrovascular diseases, lipidomic studies have the potential to uncover novel biomarkers for diagnosis, prognosis, and therapeutic targets. mdpi.com While specific studies directly identifying tetradecanoylcarnitine in the lipidomic profiles of preclinical neurovascular event models were not found in the provided search results, the broader context of lipidomics in neurological disorders is highly relevant.

For instance, lipidomic analyses have revealed significant dysregulation of lipid metabolism in conditions like Alzheimer's disease and CADASIL (Cerebral Autosomal Dominant Arteriopathy with Subcortical Infarcts and Leukoencephalopathy). nih.gov These studies often identify coordinated changes in various lipid species, suggesting that alterations in lipid metabolic pathways are an early feature of these diseases. nih.gov Given that tetradecanoylcarnitine is an intermediate in fatty acid metabolism, its levels could be altered in the context of the widespread metabolic dysregulation observed in neurovascular and neurodegenerative pathologies. The integration of lipidomics with other "omics" data, such as transcriptomics and proteomics, holds promise for elucidating the complex role of lipids in these conditions. mdpi.com

Influence on Skeletal Muscle Cell Stress and Pro-inflammatory Responses in in vitro Myotube and Macrophage Models

In vitro studies utilizing skeletal muscle cells (myotubes) and macrophages have provided insights into the cellular mechanisms of muscle stress and inflammation. While the direct influence of tetradecanoylcarnitine on these processes was not detailed in the provided search results, the role of its parent compound, L-carnitine, and the broader context of inflammation in muscle cells are well-documented.

Inflammation and oxidative stress are key contributors to skeletal muscle atrophy. nih.gov Pro-inflammatory cytokines can disrupt the balance of protein synthesis and degradation in muscle cells, leading to muscle wasting. frontiersin.org In vitro models have been instrumental in dissecting the signaling pathways involved, such as the NF-κB, JAK/STAT, and p38MAPK pathways, which are activated during inflammatory conditions. nih.gov

L-carnitine has been shown to play a protective role against oxidative stress and inflammation in skeletal muscle. nih.govmdpi.com Studies on C2C12 myoblasts, a mouse muscle cell line, have demonstrated that L-carnitine can accelerate myotube formation and activate pathways that prevent muscle atrophy. nih.gov Furthermore, in models of lipopolysaccharide (LPS)-induced inflammation in C2C12 myoblasts, treatments that reduce inflammatory and oxidative stress have been investigated. medsci.org LPS stimulation of muscle cells leads to the production of reactive oxygen species (ROS) and pro-inflammatory mediators. medsci.org During an inflammatory response, macrophages also secrete pro-inflammatory cytokines that contribute to the inflammatory cascade. medsci.org

Given that tetradecanoylcarnitine is an acyl-ester of L-carnitine, its potential to modulate these inflammatory and stress pathways in skeletal muscle cells warrants further investigation.

Dysregulation in Hepatic Dysfunction Progression (e.g., cirrhosis to hepatocellular carcinoma in animal models)

Animal models are crucial for understanding the progression of hepatic dysfunction, from non-alcoholic steatohepatitis (NASH) to cirrhosis and hepatocellular carcinoma (HCC). oncotarget.comdovepress.com These models often involve dietary or chemical induction to mimic the human disease process. nih.govmdpi.com

Studies using a mouse model of NASH have shown that L-carnitine can prevent the progression of the disease. nih.gov L-carnitine treatment was found to upregulate genes related to the transport of long-chain fatty acids and mitochondrial β-oxidation, while suppressing hepatic oxidative stress markers and inflammatory cytokines. nih.gov This resulted in a reduction in the development of liver tumors in the L-carnitine-treated mice. nih.gov

Metabolomic and lipidomic studies of serum from patients with cirrhosis who later developed HCC have revealed significant alterations in metabolic profiles. dovepress.com These studies have identified numerous upregulated and downregulated metabolites and lipids, pointing to a pro-tumorigenic microenvironment created by chronic hepatic inflammation and fibrosis. dovepress.com Although tetradecanoylcarnitine was not specifically highlighted as a key dysregulated metabolite in the provided search results, the profound changes in fatty acid metabolism in the progression to HCC suggest that levels of various acylcarnitines are likely altered. The development of HCC in NASH is associated with fatty acid-mediated lipotoxicity, which triggers inflammation and fibrosis. dovepress.com

Interplay with Genetic and Transcriptomic Regulation in Disease Models

Correlation of Gene Expression Patterns with Carnitine Metabolite Levels

The interplay between gene expression and metabolite levels is a critical area of research for understanding disease mechanisms. In the context of liver disease, comparisons of gene expression patterns between mouse models of non-alcoholic fatty liver disease (NAFLD) and human liver tissues have been conducted. nih.gov While significant differences exist between human and mouse transcriptomes, these studies aim to identify models that most closely mimic the gene expression changes seen in human NAFLD and NASH. nih.gov

Furthermore, analyses of gene co-expression modules can reveal networks of genes that are likely co-regulated and share biological functions. elifesciences.org Such approaches could be used to identify gene networks that correlate with changes in carnitine metabolite levels, including tetradecanoylcarnitine, in various disease models.

Impact of Metallothionein (B12644479) Gene Deficiency on Carnitine Metabolism in Aging Models

Studies in aging mouse models have shed light on the impact of specific gene deficiencies on carnitine metabolism. Metallothionein (MT) is a protein involved in zinc homeostasis and protection against oxidative stress. nih.govnih.gov Mice with a deficiency in the metallothionein gene (MTKO) have a shorter lifespan compared to wild-type (WT) mice. nih.govnih.gov

Metabolomic profiling of plasma from middle-aged and advanced-age MTKO mice revealed significant abnormalities in carnitine biosynthesis. nih.govnih.govresearchgate.net Specifically, the concentration of N6,N6,N6-trimethyl-L-lysine (TML), a precursor in carnitine biosynthesis, was consistently higher in the plasma of MTKO mice. nih.govnih.gov This was associated with remarkably lower mRNA levels of the Tmlhe gene, which encodes the enzyme TML dioxygenase, in the liver and kidney of MTKO mice. nih.gov

Regulation and Modulators of Tetradecanoylcarnitine Metabolism

Enzymatic Regulation and Isoform Specificity (e.g., CPT1a, CPT1b, CPT1c, CRAT)

The formation of tetradecanoylcarnitine from tetradecanoyl-CoA and carnitine is a critical step for the entry of long-chain fatty acids into the mitochondria for β-oxidation. This reaction is primarily catalyzed by the carnitine palmitoyltransferase (CPT) system, which exists in different isoforms with distinct tissue distributions and regulatory properties. frontiersin.org Carnitine acetyltransferase (CRAT) also contributes to acylcarnitine metabolism, primarily for shorter-chain acyl groups. grantome.com

Carnitine Palmitoyltransferase 1 (CPT1)

CPT1 is the rate-limiting enzyme in long-chain fatty acid oxidation, located on the outer mitochondrial membrane. frontiersin.orgwikipedia.org It facilitates the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines, which can then be transported into the mitochondrial matrix. frontiersin.org There are three known isoforms of CPT1, each with specific tissue expression and kinetic characteristics. wikipedia.org A key regulator of CPT1 activity is malonyl-CoA, an intermediate of fatty acid synthesis, which acts as a potent allosteric inhibitor. wikipedia.orgdiabetesjournals.org This inhibition prevents newly synthesized fatty acids from being immediately oxidized.

CPT1A: This is considered the liver isoform and is also expressed in the kidneys, pancreas, and other tissues. frontiersin.orgfrontiersin.org It has a lower affinity for carnitine compared to CPT1B but is less sensitive to inhibition by malonyl-CoA. frontiersin.org In the liver, CPT1A plays a crucial role in regulating fatty acid oxidation and ketogenesis. uniprot.org

CPT1B: This isoform is predominant in tissues with high fatty acid oxidative capacity, such as skeletal muscle, heart, and brown adipose tissue. frontiersin.orgwikipedia.org CPT1B is significantly more sensitive to malonyl-CoA inhibition than CPT1A, reflecting the tight control of fatty acid oxidation in muscle in response to glucose availability. wikipedia.org

CPT1C: Mainly expressed in the brain, particularly the hypothalamus, CPT1C has very low or undetectable catalytic activity compared to the other isoforms. frontiersin.orgnih.gov It is localized to the endoplasmic reticulum as well as mitochondria. frontiersin.org Rather than a primary role in fatty acid oxidation for energy, CPT1C is thought to function as a sensor of lipid metabolism, potentially linking fatty acid availability to the regulation of food intake and energy balance. nih.govresearchgate.net

Carnitine Acetyltransferase (CRAT)

Interactive Table: Properties of CPT1 and CRAT Isoforms

Enzyme Primary Tissue Distribution Subcellular Location Key Function in Acylcarnitine Metabolism Sensitivity to Malonyl-CoA Inhibition
CPT1A Liver, kidney, pancreas frontiersin.orgfrontiersin.org Outer Mitochondrial Membrane frontiersin.org Catalyzes long-chain acylcarnitine formation for β-oxidation uniprot.org Lower wikipedia.org
CPT1B Skeletal muscle, heart, adipose tissue frontiersin.orgwikipedia.org Outer Mitochondrial Membrane frontiersin.org Catalyzes long-chain acylcarnitine formation in high-energy demand tissues wikipedia.org High wikipedia.org
CPT1C Brain (hypothalamus), testis frontiersin.orgnih.gov Endoplasmic Reticulum, Mitochondria frontiersin.org Functions as a sensor of fatty acid metabolism, regulating energy balance nih.govresearchgate.net N/A (low catalytic activity) frontiersin.org
CRAT Skeletal muscle, heart, liver grantome.comnih.gov Mitochondrial Matrix nih.govnih.gov Buffers the acetyl-CoA/CoA ratio, facilitating overall mitochondrial metabolism nih.govlsuhsc.edu Not applicable

Genetic Influences on Carnitine Biosynthesis and Acylcarnitine Turnover

The cellular pool of carnitine and the subsequent turnover of acylcarnitines, including tetradecanoylcarnitine, are significantly influenced by genetic factors. These include genes responsible for the endogenous synthesis of carnitine, its transport into cells, and the enzymes involved in its metabolic cycles. mdpi.com

Carnitine Biosynthesis and Transport

While carnitine can be obtained from the diet, it is also synthesized endogenously from the amino acids lysine (B10760008) and methionine. mdpi.com To date, a specific genetic disorder of carnitine biosynthesis has not been definitively described in humans, although a deletion in the TMLHE gene, which codes for the first enzyme in the pathway, has been identified as a potential risk factor for certain conditions. scispace.compnas.org

More critical to carnitine homeostasis is its transport. Primary systemic carnitine deficiency is a rare autosomal recessive disorder caused by mutations in the SLC22A5 gene. metabolicsupportuk.orgoregonstate.edu This gene encodes the OCTN2 protein, a high-affinity carnitine transporter responsible for carnitine uptake from the diet in the intestine and its reabsorption in the kidneys. pnas.orgmetabolicsupportuk.org Defects in this transporter lead to severe carnitine depletion in plasma and tissues, impairing the formation of tetradecanoylcarnitine and other acylcarnitines, which cripples long-chain fatty acid oxidation. metabolicsupportuk.orgmda.org

Acylcarnitine Turnover and Inborn Errors of Metabolism

The profile of acylcarnitines in the blood is a powerful diagnostic tool for many inborn errors of metabolism. metwarebio.comnicklauschildrens.org Genetic defects in specific enzymes of the fatty acid oxidation pathway cause the accumulation of acyl-CoA intermediates of a particular chain length. These are then converted to their corresponding acylcarnitines and released into circulation. metwarebio.com For example, a deficiency in very long-chain acyl-CoA dehydrogenase (VLCAD) would lead to an elevation of long-chain acylcarnitines, including tetradecanoylcarnitine. These conditions are often referred to as secondary carnitine deficiencies because the increased production and excretion of acylcarnitines can deplete the body's free carnitine pool. pnas.orgoregonstate.edu

Recent genome-wide association studies (GWAS) have further illuminated the genetic regulation of carnitine metabolism. These studies have identified common genetic polymorphisms in genes encoding carnitine transporters (SLC22A5, SLC22A16) and metabolic enzymes (CPT1A, CPT2, CRAT) that contribute to the variability in carnitine and acylcarnitine levels among individuals. ashpublications.org

Interactive Table: Key Genes in Tetradecanoylcarnitine Metabolism

Gene Encoded Protein Function Consequence of Defect/Polymorphism
SLC22A5 OCTN2 (Organic Cation/Carnitine Transporter 2) High-affinity carnitine transport into cells; renal reabsorption metabolicsupportuk.orgoregonstate.edu Mutations cause primary carnitine deficiency, impairing fatty acid oxidation. metabolicsupportuk.org
CPT1A Carnitine Palmitoyltransferase 1A Rate-limiting enzyme for long-chain fatty acid entry into mitochondria in the liver frontiersin.orgwikipedia.org Deficiency leads to impaired hepatic fatty acid oxidation and hypoketotic hypoglycemia. mdpi.com
CPT2 Carnitine Palmitoyltransferase 2 Converts acylcarnitines back to acyl-CoAs inside the mitochondrial matrix Deficiency causes myopathic symptoms, particularly with exercise or fasting. mdpi.com
SLC25A20 Carnitine-Acylcarnitine Translocase (CACT) Transports acylcarnitines across the inner mitochondrial membrane in exchange for free carnitine mdpi.commdpi.com Deficiency prevents long-chain fatty acids from entering the matrix for oxidation, leading to severe metabolic crisis. mdpi.commdpi.com
CRAT Carnitine Acetyltransferase Buffers mitochondrial acetyl-CoA/CoA ratio; metabolizes short/medium-chain acyl-CoAs nih.govnih.gov Polymorphisms can influence overall acylcarnitine profiles and metabolic flexibility. ashpublications.org

Interdependence with Other Major Metabolic Pathways

The metabolism of tetradecanoylcarnitine, as a proxy for fatty acid oxidation (FAO), does not occur in isolation. It is deeply interconnected with glucose and amino acid metabolism, forming a coordinated network that manages cellular energy homeostasis. bioscientifica.com

Interdependence with Glucose Metabolism

The relationship between fatty acid and glucose metabolism is famously described by the "glucose-fatty acid cycle," or Randle cycle. diabetesjournals.orgphysiology.org This concept posits a reciprocal relationship where the availability and oxidation of one substrate can inhibit the oxidation of the other. nih.gov

High Fatty Acid Oxidation: When fatty acid oxidation is high, as indicated by elevated levels of tetradecanoylcarnitine and other acylcarnitines, the resulting increase in mitochondrial acetyl-CoA and NADH inhibits the pyruvate (B1213749) dehydrogenase (PDH) complex. physiology.org This enzymatic blockade curtails the conversion of pyruvate (from glycolysis) to acetyl-CoA, thereby suppressing glucose oxidation. diabetesjournals.org

High Glucose Availability: Conversely, when glucose is abundant, glycolysis increases the cytosolic concentration of malonyl-CoA. diabetesjournals.org As previously mentioned, malonyl-CoA is a potent inhibitor of CPT1, which reduces the transport of long-chain fatty acids into the mitochondria and thus decreases their oxidation. wikipedia.orgdiabetesjournals.org This ensures that glucose is the preferential fuel source in the fed state.

This interplay is crucial for metabolic flexibility, allowing tissues like the heart and skeletal muscle to switch between lipids and carbohydrates as their primary fuel source depending on the physiological state (e.g., fasting vs. fed, rest vs. exercise). bioscientifica.comahajournals.org

Interdependence with Amino Acid Metabolism

The metabolism of amino acids, particularly branched-chain amino acids (BCAAs: leucine, isoleucine, and valine), is closely linked with fatty acid oxidation. frontiersin.orgnih.gov

Metabolic Crosstalk: The catabolism of BCAAs produces intermediates that can enter the tricarboxylic acid (TCA) cycle or be converted into acetyl-CoA or other short-chain acyl-CoAs. mdpi.com Dysregulation of BCAA metabolism, often observed in conditions like obesity and type 2 diabetes, is frequently associated with altered acylcarnitine profiles, suggesting a disruption in both pathways. frontiersin.orgnih.gov For instance, the accumulation of BCAA-derived metabolites can interfere with insulin (B600854) signaling, which also regulates both glucose and fatty acid metabolism. nih.gov

Acylcarnitine Formation: The metabolism of several amino acids results in the formation of intermediate organic acids that are esterified to coenzyme A. bmj.com These acyl-CoAs can then be transesterified with carnitine to form various acylcarnitines, which are detectable in blood and urine. bmj.com Therefore, an acylcarnitine profile can reflect the metabolic status of not only fatty acids but also specific amino acids. frontiersin.orgbmj.com For example, the catabolism of leucine, isoleucine, and valine can lead to the formation of C3, C4, and C5-acylcarnitines. frontiersin.org

This interdependence highlights how tetradecanoylcarnitine levels are part of a larger metabolic signature that reflects the integrated state of the body's primary energy and biosynthetic pathways. frontiersin.orgmdpi.com

Interactive Table: Interdependence of Metabolic Pathways

Pathway Interaction with Fatty Acid Oxidation (FAO) Key Molecule/Mechanism Metabolic Outcome
Glucose Metabolism Reciprocal inhibition Malonyl-CoA from glucose metabolism inhibits CPT1, reducing FAO. diabetesjournals.org In the fed state, glucose oxidation is favored over FAO.
Glucose Metabolism Reciprocal inhibition High Acetyl-CoA/NADH from FAO inhibits pyruvate dehydrogenase (PDH). physiology.org During fasting, FAO suppresses glucose oxidation, preserving glucose for essential tissues.
Amino Acid Metabolism (BCAAs) Shared intermediates and regulatory signals BCAA catabolism produces intermediates for the TCA cycle and acyl-CoAs. mdpi.com Dysregulated BCAA metabolism is linked to altered acylcarnitine profiles and insulin resistance. frontiersin.orgnih.gov
Amino Acid Metabolism (General) Acylcarnitine formation Intermediary organic acids from amino acid catabolism form acyl-CoAs, which can be converted to acylcarnitines. bmj.com Acylcarnitine profiles can reflect disorders in both fatty acid and amino acid metabolism.

Future Directions and Emerging Research Gaps in Tetradecanoylcarnitine Studies

Elucidating Novel Molecular Mechanisms and Regulatory Networks

The understanding of tetradecanoylcarnitine's role in cellular processes is expanding, yet significant gaps remain in elucidating its precise molecular mechanisms and the regulatory networks it influences. Future research is poised to delve deeper into how tetradecanoylcarnitine and other acylcarnitines are involved in the pathogenesis of complex diseases like diabetic cardiomyopathy. frontiersin.org Investigations have shown that elevated levels of long-chain acylcarnitines, including tetradecanoylcarnitine, are positively associated with the risk of diabetic cardiomyopathy. frontiersin.org Exogenous supplementation of myristoylcarnitine (B1233240) (C14), a synonym for tetradecanoylcarnitine, in cardiomyocyte cell lines (H9c2) has been shown to increase lipid deposition and interfere with the AMP-activated protein kinase (AMPK) signaling pathway, which is crucial for regulating fatty acid oxidation. nih.gov This interference leads to myocardial lipotoxicity, resulting in cardiomyocyte hypertrophy, fibrotic remodeling, and increased apoptosis. nih.gov

Further research is needed to unravel the intricate interactions between tetradecanoylcarnitine and key regulatory proteins and signaling pathways. For instance, the carnitine system, which is responsible for transporting fatty acids into the mitochondria for beta-oxidation, is a critical area of investigation. nih.gov The components of this system, including carnitine palmitoyltransferase (CPT), are involved in the bidirectional transport of acyl moieties and play a fundamental role in the metabolic switch between glucose and fatty acid metabolism. nih.gov Understanding how tetradecanoylcarnitine levels are regulated and how they, in turn, modulate the activity of enzymes like CPT and other metabolic proteins is a key area for future studies. nih.gov

Moreover, the interplay between tetradecanoylcarnitine and other molecular players, such as microRNAs (miRNAs) and transcription factors, is an emerging area of interest. frontiersin.org Identifying the specific miRNAs that regulate the expression of genes involved in tetradecanoylcarnitine metabolism and the transcription factors that are activated or repressed in response to changes in its levels will provide a more comprehensive picture of its regulatory network. frontiersin.orgnih.govfrontiersin.org The development of sophisticated computational models to predict miRNA-target interactions will be instrumental in this endeavor. frontiersin.org These investigations will be crucial for identifying potential therapeutic targets for diseases where tetradecanoylcarnitine metabolism is dysregulated. frontiersin.org

Advancements in Analytical Approaches for Comprehensive and Spatial Profiling

Recent years have seen significant progress in analytical techniques for metabolomics, which will be pivotal in advancing our understanding of tetradecanoylcarnitine. ijpsjournal.commdpi.commdpi.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become a cornerstone for both targeted and untargeted analysis of acylcarnitines. nih.govpeerj.com

Future advancements will likely focus on enhancing the sensitivity, specificity, and throughput of these methods. The development of novel analytical methods, such as those utilizing hydrophilic interaction chromatography (HILIC), allows for the simultaneous quantification of a broad range of metabolites, including acylcarnitines and amino acids, in a single run without the need for derivatization. nih.gov This comprehensive profiling is essential for capturing the complex metabolic interplay in biological systems.

A particularly exciting frontier is the development of spatial metabolomics techniques. researchgate.netfrontiersin.org Methods like mass spectrometry imaging (MSI) enable the visualization of the spatial distribution of metabolites, including tetradecanoylcarnitine, directly within tissue sections. frontiersin.org This provides invaluable information on the localization of metabolic changes in the context of tissue architecture, which is crucial for understanding disease pathology. For example, MSI has been used to show the distribution of upregulated metabolites in the progression of liver cirrhosis to hepatocellular carcinoma. frontiersin.org The integration of spatial metabolomics with other omics technologies, such as transcriptomics and proteomics, will offer a more holistic view of cellular function and dysfunction. researchgate.net

The table below summarizes some of the advanced analytical techniques being applied to tetradecanoylcarnitine research.

Analytical TechniqueApplication in Tetradecanoylcarnitine ResearchKey Advantages
High-Resolution Mass Spectrometry (HRMS) Quantitative and qualitative analysis of tetradecanoylcarnitine and other acylcarnitines in various biological samples. nih.govcdc.govHigh accuracy, sensitivity, and ability to perform untargeted profiling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Targeted quantification of tetradecanoylcarnitine for clinical and research applications, including newborn screening. peerj.comHigh specificity and sensitivity for targeted analysis.
Hydrophilic Interaction Chromatography (HILIC)-HRMS Simultaneous analysis of polar metabolites like acylcarnitines and amino acids without derivatization. nih.govComprehensive profiling of polar metabolome.
Mass Spectrometry Imaging (MSI) Visualization of the spatial distribution of tetradecanoylcarnitine within tissue sections. frontiersin.orgProvides spatial context to metabolic changes.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile metabolites, can be used for acylcarnitine profiling after derivatization. nih.govEffective for specific classes of metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy Non-destructive analysis of metabolites in biological fluids and tissues. nih.govProvides structural information and is highly quantitative.

Development of Sophisticated In Vitro and In Vivo Models for Mechanistic Dissection

To functionally validate the roles of tetradecanoylcarnitine suggested by omics studies, the development and application of advanced in vitro and in vivo models are essential. tandfonline.com These models are critical for dissecting the molecular mechanisms underlying the observed metabolic changes. tandfonline.comtandfonline.com

In vitro models, such as primary cell cultures and engineered cell lines, offer a controlled environment to study the direct effects of tetradecanoylcarnitine on cellular processes. rptu.demdpi.comnih.gov For example, studies have utilized H9c2 cardiomyocytes to investigate the impact of exogenous myristoylcarnitine (C14) on lipid metabolism, cellular hypertrophy, and apoptosis. nih.gov The use of human induced pluripotent stem cell (iPSC)-derived cardiomyocytes presents an even more relevant model for studying human cardiac diseases. diva-portal.org Future research will benefit from the use of more complex in vitro systems, such as 3D organoids and organ-on-a-chip platforms, which can better recapitulate the physiological environment of tissues. nih.gov

In vivo models, particularly genetically engineered mouse models, are indispensable for understanding the systemic effects of altered tetradecanoylcarnitine metabolism. nih.gov For instance, mouse models with genetic modifications in enzymes involved in fatty acid oxidation can help elucidate the consequences of acylcarnitine accumulation. nih.gov Studies using metallothionein (B12644479) gene knockout mice have revealed abnormalities in carnitine biosynthesis, leading to metabolic disorders of fatty acids. nih.gov These models are crucial for studying the long-term consequences of metabolic dysregulation and for testing potential therapeutic interventions.

The table below provides an overview of various models used in tetradecanoylcarnitine research.

Model TypeSpecific ExampleResearch Application
In Vitro H9c2 Cardiomyocyte Cell LineInvestigating the effects of myristoylcarnitine on cardiac cell hypertrophy and apoptosis. nih.gov
Human Induced Pluripotent Stem Cell (iPSC)-derived CardiomyocytesStudying proarrhythmic defects in fatty acid oxidation disorders. diva-portal.org
HepG2 Cell LineDeveloping high-throughput screening platforms for liver toxicity. nih.gov
In Vivo Metallothionein Gene Knockout MiceStudying the role of carnitine biosynthesis in aging and fatty acid metabolism. nih.gov
Rat ModelsInvestigating doxorubicin-induced cardiotoxicity and associated metabolic changes. nih.gov
C57BL/6 MiceStudying metabolic alterations in response to various stimuli. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Metabolic Interconnections

A major future direction in tetradecanoylcarnitine research lies in the integration of multi-omics data to achieve a systems-level understanding of its role in metabolic networks. nih.govnih.govpharmalex.com This approach involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of biological processes. nih.gov

By integrating these different layers of biological information, researchers can move beyond simple correlations and begin to uncover causal relationships and regulatory networks. frontiersin.org For example, combining metabolomic data showing elevated tetradecanoylcarnitine with transcriptomic data can identify the genes and pathways that are dysregulated. frontiersin.org Further integration with proteomic data can reveal changes in protein expression and post-translational modifications that are influenced by tetradecanoylcarnitine levels. frontiersin.org

This integrated approach is particularly powerful for understanding complex diseases where multiple factors are at play. frontiersin.org In the context of diabetic cardiomyopathy, for instance, integrating miRNA, protein, and metabolite data has helped to identify key regulatory networks and potential biomarkers. frontiersin.org Similarly, in cancer research, multi-omics approaches are being used to identify metabolic vulnerabilities that can be targeted for therapy. nih.gov

The development of advanced bioinformatics tools and computational methods is crucial for the effective integration and interpretation of large multi-omics datasets. nih.gov These tools can help to identify key driver genes, signaling pathways, and metabolic nodes that are central to the disease process. Ultimately, a systems-level understanding of tetradecanoylcarnitine's metabolic interconnections will pave the way for the development of more targeted and effective therapeutic strategies. nih.gov

Q & A

Q. What is the role of tetradecanoylcarnitine in fatty acid β-oxidation, and how can researchers model its metabolic flux in vitro?

Tetradecanoylcarnitine facilitates mitochondrial uptake of long-chain fatty acids by acting as an acylcarnitine intermediate. To study its flux, researchers employ isotopic labeling (e.g., deuterated tetradecanoylcarnitine-d3) in cell cultures, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track labeled metabolites . Experimental designs should include controls for carnitine palmitoyltransferase (CPT) activity inhibitors to validate specificity .

Q. Which analytical methods are most reliable for quantifying tetradecanoylcarnitine in biological samples, and what are their limitations?

LC-MS/MS is the gold standard due to its sensitivity in detecting low-abundance acylcarnitines. However, matrix effects (e.g., hemolysis in blood samples) can skew results. Researchers should use deuterated internal standards (e.g., tetradecanoylcarnitine-d3) to correct for ion suppression and ensure calibration curves align with clinical reference ranges (e.g., serum C14 <0.12–0.35 μmol/L) .

Advanced Research Questions

Q. How can tetradecanoylcarnitine serve as a biomarker for mitochondrial dysfunction, and what validation criteria are critical for clinical translation?

Elevated C14 levels correlate with impaired β-oxidation in hepatic and cardiac models. Validation requires:

  • Multi-omics integration : Pairing acylcarnitine profiles with transcriptomic data (e.g., CPT1A expression).
  • Cohort stratification : Differentiating primary fatty acid oxidation disorders (e.g., CPT-II deficiency) from secondary causes (e.g., triclosan-induced hepatotoxicity) using longitudinal studies .
  • Analytical rigor : Adherence to CLIA/CAP guidelines for reproducibility across labs .

Q. What confounding variables affect tetradecanoylcarnitine measurements in dried blood spots (DBS), and how can they be mitigated?

Key confounders include:

  • Sample stability : C14 degrades at >25°C; DBS should be stored at -80°C with desiccants.
  • Hemolysis : Releases erythrocyte carnitine, inflating C14 levels. Use hemolysis-index-adjusted reference intervals .
  • Population variability : Age and diet (e.g., high-fat intake) alter baseline levels. Normalize data using age-specific percentiles .

Q. How should researchers address contradictory findings in studies linking tetradecanoylcarnitine to insulin resistance?

Contradictions often arise from:

  • Methodological bias : Non-blinded studies overestimate effect sizes by 17–41% .
  • Model selection : Rodent models may not replicate human CPT-II dynamics. Use human primary hepatocytes or induced pluripotent stem cell (iPSC)-derived cardiomyocytes.
  • Data interpretation : Distinguish causal roles (e.g., C14 as a driver of lipotoxicity) from bystander effects via Mendelian randomization .

Q. What experimental design principles are essential for studying tetradecanoylcarnitine in multi-organ metabolic interactions?

  • Cross-tissue profiling : Compare C14 levels in liver, muscle, and plasma to identify organ-specific β-oxidation rates.
  • Dynamic assays : Use stable isotopes to measure real-time turnover rates in perfused organs.
  • Systematic reporting : Follow PRISMA guidelines for meta-analyses and Cochrane standards for bias minimization .

Methodological Resources

  • Reference standards : Use certified tetradecanoylcarnitine-d3 (99 atom% D) for MS calibration .
  • Data reporting : Align with STROBE guidelines for observational studies and CONSORT for trials .
  • Ethical considerations : Disclose conflicts of interest, particularly if using industry-supplied reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.